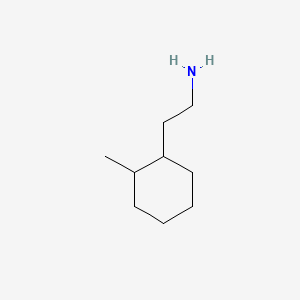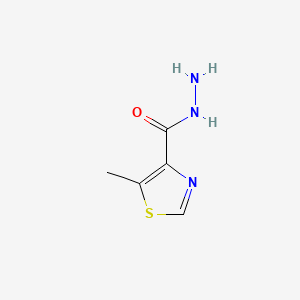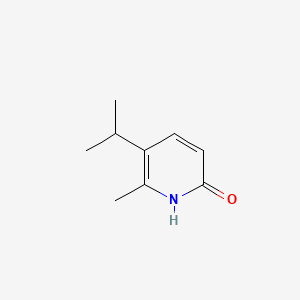
6-methyl-5-propan-2-yl-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-5-propan-2-yl-1H-pyridin-2-one is an organic compound belonging to the pyridinone family. This compound is characterized by a pyridinone ring substituted with a methyl group at the 6th position and an isopropyl group at the 5th position. Pyridinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-propan-2-yl-1H-pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-6-methylpyridine with isopropylamine in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction is typically carried out in a solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-5-propan-2-yl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced pyridinone derivatives.
Substitution: Formation of substituted pyridinone derivatives with different functional groups.
Applications De Recherche Scientifique
6-methyl-5-propan-2-yl-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-methyl-5-propan-2-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(1H)-Pyridinone, 6-methyl-5-(1-methylethylidene)
- 2(1H)-Pyridinone, 6-methyl-5-(1-methylpropyl)
- 2(1H)-Pyridinone, 6-ethyl-5-(1-methylethyl)
Uniqueness
6-methyl-5-propan-2-yl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and an isopropyl group on the pyridinone ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
102440-00-6 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.209 |
Nom IUPAC |
6-methyl-5-propan-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-6(2)8-4-5-9(11)10-7(8)3/h4-6H,1-3H3,(H,10,11) |
Clé InChI |
VHRARNHNSCLJRW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=O)N1)C(C)C |
Synonymes |
2(1H)-Pyridone,5-isopropyl-6-methyl-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


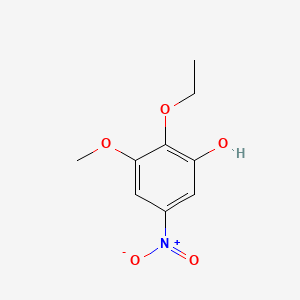



![(4-amino-6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B561370.png)


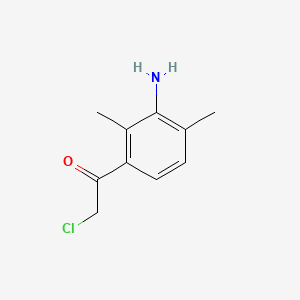
![6-Thia-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B561381.png)
![Bicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B561384.png)
